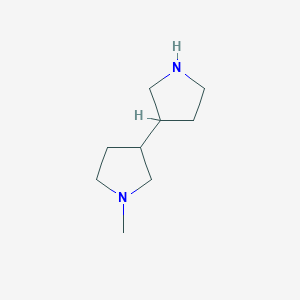

1-Methyl-3-pyrrolidin-3-ylpyrrolidine

Description

Properties

IUPAC Name |

1-methyl-3-pyrrolidin-3-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-5-3-9(7-11)8-2-4-10-6-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSUFNSWJRNGCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)C2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339075-94-3 | |

| Record name | 1-methyl-3-(pyrrolidin-3-yl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pyrrolidin-3-ylpyrrolidine typically involves a multi-step process. One common method includes the ring-closing reaction of specific precursors followed by reduction. For instance, a reaction between malic acid and methylamine in the presence of a solvent like toluene or xylene can yield an intermediate compound, which is then reduced to form 1-Methyl-3-pyrrolidin-3-ylpyrrolidine .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pyrrolidin-3-ylpyrrolidine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Scientific Research Applications

1-Methyl-3-pyrrolidin-3-ylpyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Methyl-3-pyrrolidin-3-ylpyrrolidine involves its interaction with specific molecular targets. This compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-Methyl-3-pyrrolidinol and related pyrrolidine-based compounds:

Stereochemical Considerations

The (R)- and (S)-enantiomers of 1-Methyl-3-pyrrolidinol exhibit divergent behaviors in asymmetric synthesis. For instance, the (S)-enantiomer is preferred in synthesizing β-adrenergic receptor agonists due to its optimal spatial arrangement for target binding .

Biological Activity

1-Methyl-3-pyrrolidin-3-ylpyrrolidine is a compound of interest due to its structural characteristics and potential biological activities. As a derivative of pyrrolidine, it features dual pyrrolidine rings, which may influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Interactions:

The compound interacts with various biological targets, primarily through non-covalent interactions such as hydrogen bonding and hydrophobic effects. These interactions can modulate several biochemical pathways, including anti-inflammatory, analgesic, antibacterial, and antitumor activities.

Biochemical Pathways:

The specific pathways affected by 1-Methyl-3-pyrrolidin-3-ylpyrrolidine depend on its target. For instance, if it inhibits an enzyme involved in inflammation, it may lead to reduced inflammatory responses. Research indicates that pyrrolidine derivatives can influence metabolic pathways and enzyme activities critical for cellular functions.

Pharmacokinetics

The pharmacokinetic profile of 1-Methyl-3-pyrrolidin-3-ylpyrrolidine suggests good absorption and distribution due to its lipophilic nature. The ADME (Absorption, Distribution, Metabolism, Excretion) properties are influenced by the compound's chemical structure, which affects its bioavailability and half-life in biological systems.

Antitumor Activity

A study involving pyrrolidine derivatives demonstrated significant antitumor effects in various cancer models. The research highlighted the ability of these compounds to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives showed enhanced potency against resistant cancer cell lines .

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of pyrrolidine derivatives, including 1-Methyl-3-pyrrolidin-3-ylpyrrolidine. Results indicated that these compounds exhibited effective inhibition against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Research Applications

1-Methyl-3-pyrrolidin-3-ylpyrrolidine serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its applications extend to biological studies involving enzyme interactions and metabolic pathways, as well as industrial uses in producing specialty chemicals.

Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyrrolidine | Simple five-membered ring | Basic structure for many derivatives |

| Pyrrolizine | Fused bicyclic structure | Contains a pyrrolidine ring |

| Pyrrolidine-2-one | Lactam derivative | Contains a carbonyl group |

| 1-Methyl-3-pyrrolidin-3-ylpyrrolidine | Dual pyrrolidine rings | Unique methyl substitution affecting reactivity |

Q & A

Basic Question: What are the common synthetic routes for 1-Methyl-3-pyrrolidin-3-ylpyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis typically involves alkylation or reductive amination of pyrrolidine derivatives. For example:

- Reductive Amination: Reacting pyrrolidin-3-one with methylamine under hydrogenation conditions (H₂/Pd-C) .

- Alkylation: Using methyl iodide with a pyrrolidine scaffold bearing a leaving group (e.g., bromide) in a polar aprotic solvent (DMF or THF) at 60–80°C .

Key Variables:

- Temperature: Higher temperatures (>80°C) may lead to side reactions (e.g., over-alkylation).

- Catalyst Loading: Pd-C at 5–10 wt% optimizes hydrogenation efficiency .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the product from byproducts like N-methylpyrrolidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.